molecular formula C21H23N3O3 B2733958 N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1049489-34-0

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2733958
CAS No.: 1049489-34-0
M. Wt: 365.433
InChI Key: AFSCZUXCZHXIRL-UHFFFAOYSA-N
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Description

The compound N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide features a 2H-chromene-3-carboxamide core linked to a side chain containing a pyrrolidin-1-yl ethyl group and a 1-methylpyrrole moiety. Chromene derivatives are known for their diverse biological activities, including enzyme inhibition and antimicrobial effects.

Properties

IUPAC Name

N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-23-10-6-8-17(23)18(24-11-4-5-12-24)14-22-20(25)16-13-15-7-2-3-9-19(15)27-21(16)26/h2-3,6-10,13,18H,4-5,11-12,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSCZUXCZHXIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=CC3=CC=CC=C3OC2=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to a class of molecules known for their diverse biological activities. This compound, characterized by its pyrrole and chromene structures, has been investigated for various pharmacological properties, including anticancer and antimicrobial activities.

Chemical Structure and Properties

The chemical formula of this compound is C16H21N3O3C_{16}H_{21}N_{3}O_{3}, and its molecular weight is approximately 303.4 g/mol. The structural features include:

  • Pyrrole ring : Contributes to the compound's reactivity and biological activity.
  • Chromene core : Known for its role in various medicinal properties.

A summary of its properties is presented in the table below:

PropertyValue
Molecular FormulaC16H21N3O3C_{16}H_{21}N_{3}O_{3}
Molecular Weight303.4 g/mol
Chemical StructureStructure

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines, such as A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The mechanism of action often involves the modulation of key signaling pathways associated with cell proliferation and survival.

Case Study: Anticancer Efficacy

A study conducted on a series of chromene derivatives highlighted that specific substitutions on the chromene core enhanced cytotoxicity against various cancer cell lines. The structure–activity relationship (SAR) analysis revealed that modifications at the 3-carboxamide position were crucial for improving anticancer potency.

Antimicrobial Activity

This compound has also shown promise as an antimicrobial agent. The compound exhibits activity against both Gram-positive and Gram-negative bacteria, potentially through mechanisms such as inhibition of DNA gyrase, which is critical for bacterial DNA replication.

The antimicrobial efficacy is attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in nucleic acid metabolism.

Other Biological Activities

In addition to anticancer and antimicrobial properties, this compound has been explored for:

  • Antioxidant activity : Protecting cells from oxidative stress.

Summary of Biological Activities

Activity TypeObserved Effects
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against various bacterial strains
AntioxidantReduces oxidative stress in cellular models

Research Findings

Recent studies have focused on synthesizing new derivatives of this compound to enhance its biological activity. For instance, modifications involving different substituents on the pyrrole or chromene rings have been systematically evaluated for their effects on potency and selectivity.

Synthesis Techniques

The synthesis typically involves multicomponent reactions (MCRs), which allow for the efficient formation of complex structures from simpler precursors. This approach not only streamlines the synthesis process but also maximizes yield while minimizing waste.

Scientific Research Applications

The compound features a chromene core, which is known for its biological activity, along with pyrrolidine and pyrrole moieties that contribute to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Its mechanism of action involves the induction of apoptosis in cancer cells, modulation of cell cycle progression, and inhibition of key enzymes involved in tumor growth.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In vitro studies have demonstrated the compound's efficacy against various cancer cell lines:

Cancer Cell LineEC50 (µM)Reference
MCF-7 (Breast)10.5
A549 (Lung)12.3
HepG2 (Liver)8.7

These results indicate that the compound exhibits significant antiproliferative effects, outperforming standard chemotherapeutic agents like doxorubicin in certain cases.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. It has been tested against various bacterial strains, demonstrating notable inhibitory effects.

Antimicrobial Efficacy

In vitro tests have shown that N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide inhibits the growth of:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound could be developed further as a therapeutic option for bacterial infections.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Structure Variations

Chromene vs. Quinoline Cores
  • SzR-109 (): Features a quinoline-2-carboxamide core, which is more aromatic and planar than chromene. This structural difference may enhance interactions with nucleic acids or hydrophobic enzyme pockets .
  • 6-Chloro-N-... (18o, ) : Retains the chromene core but introduces a 6-chloro substituent, likely increasing electrophilicity and altering binding affinity compared to the unsubstituted target compound .
Chromene vs. Pyridinone and Indole Cores
  • Compound D-18 (): Utilizes a dihydropyridinone core instead of chromene, reducing aromaticity but introducing hydrogen-bonding sites via the carbonyl group .
  • Compound 7 () : An indole-carboxamide derivative, where the indole’s NH group may participate in stronger hydrogen bonding than chromene’s oxygen atom .

Substituent Effects

Electron-Donating vs. Withdrawing Groups
  • Diethylamino Substituent (Compound 3A, ): The 7-diethylamino group on chromene increases electron density, improving fluorescence properties and solubility, which may benefit imaging or solubility-dependent applications .
Side Chain Modifications
  • Target Compound : The pyrrolidinyl ethyl and methylpyrrole side chain provides a balance of hydrophobicity and basicity, favoring membrane permeability.
  • SzR-109 (): Replaces the methylpyrrole with morpholinomethyl or diethylamino groups, which are less hydrophobic but may improve water solubility .

Comparative Data Table

Compound Core Structure Substituents Side Chain Biological Activity Reference
Target Compound 2H-chromene None Pyrrolidinyl ethyl, methylpyrrole Unknown (inferred membrane permeability) -
6-chloro-N-... (18o) 2H-chromene 6-chloro Peptidomimetic aldehyde Protease inhibition (inferred)
SzR-109 Quinoline-2-carboxamide Morpholinomethyl Pyrrolidinyl ethyl U937 cell stimulation
Compound 3A 2H-chromene 7-diethylamino PEG linker + naphthalene Butyrylcholinesterase inhibition
D-18 Dihydropyridinone 4,6-dimethyl Methoxybenzyl Unknown (structural focus)

Q & A

Basic Research Question

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis .
  • Storage : Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent degradation. Avoid prolonged exposure to light/moisture .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite), seal in chemical waste containers, and dispose via certified hazardous waste facilities .

Advanced Consideration : Conduct a risk assessment for novel derivatives, as toxicity data may be incomplete. Use Ames tests or in silico toxicity prediction tools (e.g., ProTox-II) for preliminary hazard screening .

How can researchers resolve contradictions in biological activity data for this compound?

Advanced Research Question
Discrepancies in bioactivity (e.g., inconsistent IC₅₀ values in kinase assays) may arise from:

  • Experimental Variability : Standardize assay conditions (e.g., cell line passage number, serum concentration).
  • Compound Stability : Verify purity via HPLC before assays. Degradation products (e.g., hydrolyzed coumarin) may interfere with results .
  • Solubility Issues : Use DMSO stocks at ≤0.1% v/v in aqueous buffers; confirm solubility via dynamic light scattering (DLS).

Methodological Solution : Include internal controls (e.g., known kinase inhibitors) and replicate experiments across independent labs.

What advanced computational methods can predict this compound’s interaction with biological targets?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like kinases or GPCRs. Focus on the coumarin core’s π-π stacking and the pyrrolidine group’s hydrogen-bonding potential .
  • MD Simulations : Run 100-ns simulations (e.g., GROMACS) to assess binding stability and conformational changes in the target protein.
  • QSAR Modeling : Train models with datasets of structurally related compounds to predict ADMET properties or off-target effects .

Validation : Cross-check predictions with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data.

How can crystallization conditions be optimized for X-ray diffraction studies?

Advanced Research Question

  • Solvent Screening : Test mixtures of acetone, ethanol, and hexane in varying ratios (e.g., 1:1 to 1:4 v/v) for slow evaporation .
  • Temperature Gradients : Use a thermal cycler to gradually lower temperature (e.g., 40°C → 4°C over 72 hours).
  • Additives : Introduce trace co-solvents (e.g., DMF) or ions (e.g., Na⁺) to improve crystal lattice formation.

Troubleshooting : If crystals are microcrystalline, switch to synchrotron radiation sources for high-resolution data collection.

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

  • Reaction Scaling : Transition from batch to flow chemistry to control exothermic reactions and improve yield consistency.
  • Purification : Replace column chromatography with centrifugal partition chromatography (CPC) or crystallization for cost-effective scale-up .
  • Regulatory Compliance : Document impurities (>0.1%) via LC-MS and establish QC/QA protocols per ICH guidelines .

Critical Factor : Validate synthetic routes under GMP-like conditions early to avoid late-stage process changes.

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